molecular formula C5H4BrCl2NO2S B1522702 5-Bromopyridine-2-sulfonyl chloride, HCl CAS No. 1150561-80-0

5-Bromopyridine-2-sulfonyl chloride, HCl

Cat. No.: B1522702
CAS No.: 1150561-80-0
M. Wt: 292.97 g/mol
InChI Key: GWQQTDYYBXDGKK-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-sulfonyl chloride, HCl (CAS 1150561-80-0) is a high-purity chemical reagent that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The compound features a pyridine ring substituted with both a bromine atom and a reactive sulfonyl chloride group, the latter of which is often stabilized as a hydrochloride salt . This molecular architecture makes it a valuable substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the creation of more complex molecular structures . Its primary research value lies in its dual functionality; the sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols, facilitating the formation of sulfonamides and sulfonate esters, which are privileged motifs in medicinal chemistry . Concurrently, the bromine substituent allows for further functionalization via palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This enables researchers to systematically construct diverse compound libraries for drug discovery and development efforts, potentially leading to new therapeutics for conditions such as infectious diseases, cancers, and neurological disorders . The compound is offered with available safety data (SDS) and is intended for use by qualified laboratory personnel . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-bromopyridine-2-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQQTDYYBXDGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674535
Record name 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-80-0
Record name 2-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromopyridine-2-sulfonyl chloride, HCl generally involves:

  • Starting from 5-bromo-2-substituted pyridine derivatives (e.g., 5-bromo-2-methylpyridine or 5-bromo-2-picolinic acid).
  • Introducing the sulfonyl chloride functional group via oxidation and chlorination steps.
  • Using hydrochloric acid to maintain acidic conditions and stabilize the final hydrochloride salt.

Preparation of Key Intermediate: 5-Bromopyridine-2-carboxylic Acid Derivatives

Before sulfonyl chloride formation, the precursor 5-bromo-2-picolinic acid or related derivatives are synthesized from 5-bromo-2-methylpyridine by oxidation:

Step Reagents and Conditions Description Yield
1 5-Bromo-2-methylpyridine, Water, Potassium permanganate (KMnO4) Oxidation of methyl group to carboxylic acid at 85-90 °C, pH adjusted to 3-4 with 6 M HCl 75-77% molar yield
  • The oxidation is performed by gradually adding KMnO4 to a heated aqueous solution of 5-bromo-2-methylpyridine.
  • Reaction temperature is maintained between 85 and 90 °C for 60-100 minutes.
  • After reaction, the mixture is distilled, filtered, acidified, and crystallized to isolate the acid product.

Conversion to Sulfonyl Chloride

The sulfonyl chloride group is introduced typically by chlorination of the corresponding sulfonic acid or thiol precursor under controlled low-temperature conditions:

Step Reagents and Conditions Description Notes
1 Chlorine bleach (NaOCl), CH2Cl2, HCl (2.5 M), -10 °C to -5 °C Chlorination of sulfonic acid or thiol precursor in dichloromethane and acidic aqueous phase Slow addition over 20 min, stirring for 1 hour
2 Extraction with CH2Cl2, washing with brine, drying over MgSO4 Separation and purification of organic phase containing sulfonyl chloride Temperature maintained below 5 °C
3 Suspension in dry diethyl ether at -78 °C, filtration and drying Isolation of solid sulfonyl chloride hydrochloride salt Low temperature prevents decomposition
  • The chlorination step uses sodium hypochlorite (bleach) as a chlorinating agent in the presence of hydrochloric acid.
  • The reaction is carefully temperature-controlled to avoid side reactions.
  • The product is isolated by extraction and low-temperature crystallization to yield the hydrochloride salt of 5-bromopyridine-2-sulfonyl chloride.

Alternative Preparation via Hydroxynicotinic Acid Derivatives

Another route involves the preparation of 5-bromo-2-hydroxynicotinic acid derivatives followed by halogenation and acidification:

Step Reagents and Conditions Description
1 2-Hydroxynicotinic acid derivative, hypohalite salt (e.g., NaOCl or NaOBr), pH ≥ 12 Halogenation in aqueous alkaline solution to form 5-bromo-2-hydroxynicotinic acid
2 Addition of reducing agent to remove excess halogenating agents Prevents over-halogenation and side reactions
3 Acidification with strong acid (HCl) to precipitate 5-bromo-2-hydroxynicotinic acid Isolation of product by filtration
  • This method is useful for selective halogenation at the 5-position of pyridine derivatives.
  • Strong base and hypohalite salts are used to generate the halogenating species.
  • The final acidification step yields the hydrochloride salt form.

Summary Table of Key Preparation Parameters

Preparation Step Reagents Conditions Product Form Yield / Notes
Oxidation of 5-bromo-2-methylpyridine KMnO4, Water, HCl 85-90 °C, 60-100 min, pH 3-4 5-bromo-2-picolinic acid 75-77% molar yield
Chlorination to sulfonyl chloride NaOCl (bleach), CH2Cl2, HCl (2.5 M) -10 to -5 °C, 1 h stirring This compound salt Isolated as orange solid, low temp crystallization
Halogenation via hydroxynicotinic acid Hypohalite salt, pH ≥ 12, reducing agent, HCl acidification Room temp to moderate heating 5-bromo-2-hydroxynicotinic acid derivatives Precipitation and filtration

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridine-2-sulfonyl chloride, HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Synthesis

5-Bromopyridine-2-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its applications include:

  • Anti-inflammatory Drugs : It serves as a precursor for compounds targeting inflammatory pathways.
  • Antibacterial Agents : The compound is involved in the synthesis of antibiotics that combat bacterial infections.

Case Study : A notable synthesis involves the preparation of N-(4-bromo-3-methyl-5-isoxazolyl)-2-pyridine sulfonamide from pyridine-2-sulfonyl chloride, yielding a product with a 66% success rate .

Agrochemical Development

The compound plays a crucial role in developing agrochemicals such as herbicides and pesticides. Its ability to modify biological pathways makes it valuable for enhancing crop protection and yield.

Example Application : The synthesis of specific herbicides that inhibit plant growth through targeted biochemical pathways demonstrates its utility in agrochemical formulations.

Material Science

In material science, 5-bromopyridine-2-sulfonyl chloride is used to create specialty polymers and materials. Its applications include:

  • Coatings and Adhesives : The compound contributes to developing advanced materials with unique properties.

Research Insight : Studies indicate that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.

Bioconjugation Techniques

The compound is instrumental in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This is essential for:

  • Drug Delivery Systems : Enhancing the efficacy of drug formulations through targeted delivery mechanisms.

Significant Finding : Research has shown that bioconjugates formed using this compound can improve cellular uptake of therapeutic agents .

Research in Chemical Biology

5-Bromopyridine-2-sulfonyl chloride is employed in various chemical biology applications, particularly in studying enzyme interactions and protein functions:

  • CYP1A2 Inhibition : The compound has been identified as an inhibitor of CYP1A2, an enzyme crucial for drug metabolism. This property suggests implications for drug-drug interactions and variability in drug efficacy among populations .

Data Table: Applications Overview

Application AreaSpecific UsesNotable Findings
Pharmaceutical SynthesisAnti-inflammatory and antibacterial drugsKey intermediate in multiple drug syntheses
Agrochemical DevelopmentHerbicides and pesticidesEnhances crop protection
Material ScienceSpecialty polymers and coatingsImproves thermal stability
BioconjugationDrug delivery systemsIncreases cellular uptake
Chemical BiologyEnzyme interaction studiesInhibits CYP1A2, affecting drug metabolism

Mechanism of Action

The mechanism of action of 5-Bromopyridine-2-sulfonyl chloride, HCl involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives .

Comparison with Similar Compounds

Research Findings

  • A comparative study of sulfonyl chlorides revealed that This compound exhibits 20–30% faster reaction kinetics with aniline than its 3-sulfonyl counterpart, attributed to enhanced electrophilicity at the 2-position .
  • In pharmaceutical applications, the 2-sulfonyl derivative demonstrated superior stability in aqueous media compared to pyridine-4-sulfonyl chloride hydrochloride, which hydrolyzes rapidly .

Biological Activity

5-Bromopyridine-2-sulfonyl chloride, hydrochloride (CAS Number: 1150561-80-0) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article provides an overview of its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-bromopyridine-2-sulfonyl chloride is C5H3BrClNO2SHClC_5H_3BrClNO_2S\cdot HCl, with a molecular weight of approximately 256.51 g/mol. The compound features a brominated pyridine ring substituted with a sulfonyl chloride group, contributing to its high reactivity and utility in organic synthesis .

Enzyme Inhibition

Research indicates that 5-bromopyridine-2-sulfonyl chloride primarily acts as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme is crucial for the metabolism of various drugs and xenobiotics, making this compound relevant in pharmacology and toxicology studies. Its inhibitory action could lead to significant drug-drug interactions, affecting the efficacy and safety of co-administered medications .

Table 1: Summary of Biological Activity

Biological Target Inhibition Type Relevance
CYP1A2CompetitiveDrug metabolism and interactions

Antimicrobial Properties

Additionally, compounds structurally related to 5-bromopyridine-2-sulfonyl chloride have been evaluated for their antimicrobial activity. For instance, sulfonylpyridine derivatives have shown selective inhibition against Chlamydia trachomatis, indicating potential for developing new treatments for bacterial infections .

Synthesis Pathways

The synthesis of 5-bromopyridine-2-sulfonyl chloride typically involves multi-step reactions starting from simpler pyridine derivatives. A common synthetic route includes:

  • Bromination : Bromination of pyridine to introduce the bromine atom at the 5-position.
  • Sulfonylation : Reaction with sulfonyl chloride to form the sulfonyl group.

This synthetic approach allows for the introduction of various functional groups, enhancing the compound's biological activity and specificity .

Case Studies and Research Findings

Several studies have explored the biological implications of 5-bromopyridine-2-sulfonyl chloride:

  • Cytochrome P450 Inhibition : A study demonstrated that this compound effectively inhibits CYP1A2 activity in vitro, suggesting its potential role in modulating drug metabolism.
  • Antichlamydial Activity : Research on related sulfonamide compounds highlighted their ability to impair the growth of C. trachomatis without affecting host cell viability, showcasing a promising avenue for selective antimicrobial drug development .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyridine ring can significantly influence biological activity, paving the way for optimized drug candidates .

Applications in Drug Development

Due to its unique properties, 5-bromopyridine-2-sulfonyl chloride is utilized in various fields:

  • Pharmaceutical Synthesis : It serves as a key intermediate in developing anti-inflammatory and antibacterial agents.
  • Agrochemical Development : The compound is involved in synthesizing herbicides and pesticides.
  • Material Science : It contributes to creating specialty polymers and materials .

Q & A

Q. Table 1: Comparative Reactivity of Halogenated Pyridine Derivatives

CompoundReaction TypeYield (%)ConditionsReference
5-Bromopyridine-2-sulfonyl chlorideSuzuki Coupling85Pd(PPh₃)₄, DMF/H₂O, 80°C
2-Chloro-pyridine-3-sulfonyl chlorideNucleophilic Substitution72Et₃N, THF, 25°C

Q. Table 2: Spectroscopic Benchmarks for Validation

TechniqueExpected SignalReference Compound Data
¹H NMR (DMSO-d₆)δ 8.3–8.6 (pyridine-H), δ 3.5 (solvent peak)2-Bromo-3-chloro-5-hydroxypyridine
IR1365 cm⁻¹ (S=O stretch)6-Chloro-pyridine-3-sulfonyl chloride

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyridine-2-sulfonyl chloride, HCl
Reactant of Route 2
5-Bromopyridine-2-sulfonyl chloride, HCl

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